molecular formula C19H28FNO4 B5185297 ethyl 1-(2-fluoro-5-methoxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate

ethyl 1-(2-fluoro-5-methoxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate

Cat. No. B5185297
M. Wt: 353.4 g/mol
InChI Key: AFJJDRUXPPRWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-fluoro-5-methoxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. This compound is a piperidine derivative and is commonly referred to as FEPP.

Mechanism of Action

FEPP works by binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that FEPP can significantly increase dopamine levels in the brain. This increase in dopamine levels can lead to improved cognitive function, increased motor activity, and reduced symptoms of neurological disorders.

Advantages and Limitations for Lab Experiments

FEPP has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, making it a potent inhibitor of dopamine reuptake. It is also highly selective for the dopamine transporter, meaning it does not significantly affect other neurotransmitter systems. However, FEPP has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on FEPP. One area of interest is its potential application in the treatment of Parkinson's disease. FEPP has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its efficacy in humans. Another area of interest is its potential application in the treatment of ADHD. FEPP has been shown to improve cognitive function in animal models of ADHD, and further research is needed to determine its efficacy in humans. Additionally, FEPP may have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia.

Synthesis Methods

FEPP can be synthesized using a multistep process. The first step involves the reaction of 2-fluoro-5-methoxybenzyl chloride with 4-piperidinecarboxylic acid. This reaction is catalyzed by triethylamine and dimethylformamide. The resulting intermediate is then reacted with 2-methoxyethylamine, followed by the addition of ethyl chloroformate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

FEPP has been studied extensively for its potential application in medical research. It has been found to have significant activity as an inhibitor of the dopamine transporter, which is a target for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

ethyl 1-[(2-fluoro-5-methoxyphenyl)methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FNO4/c1-4-25-18(22)19(9-12-23-2)7-10-21(11-8-19)14-15-13-16(24-3)5-6-17(15)20/h5-6,13H,4,7-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJJDRUXPPRWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(C=CC(=C2)OC)F)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-fluoro-5-methoxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate

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